molecular formula C12H16ClN3O2 B1392992 N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053656-11-3

N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Cat. No.: B1392992
CAS No.: 1053656-11-3
M. Wt: 269.73 g/mol
InChI Key: NZDOTNQVDIKXBW-UHFFFAOYSA-N
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Description

N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a chlorophenyl group, and a hydrazinecarboxylic acid tert-butyl ester moiety. Its molecular formula is C12H16ClN3O2, and it has a molecular weight of 269.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester typically involves the condensation of 4-chlorobenzaldehyde with tert-butyl hydrazinecarboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-Amino-1-(4-fluorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
  • N’-[1-Amino-1-(4-bromophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
  • N’-[1-Amino-1-(4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

Uniqueness

N’-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from its analogs .

Properties

CAS No.

1053656-11-3

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

tert-butyl N-[(E)-[amino-(4-chlorophenyl)methylidene]amino]carbamate

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-15-10(14)8-4-6-9(13)7-5-8/h4-7H,1-3H3,(H2,14,15)(H,16,17)

InChI Key

NZDOTNQVDIKXBW-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C(\C1=CC=C(C=C1)Cl)/N

SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=C(C=C1)Cl)N

Canonical SMILES

CC(C)(C)OC(=O)NN=C(C1=CC=C(C=C1)Cl)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester
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N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester

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